Tubulin Polymerization Inhibition: 12-Fold Enhancement Over Parent 2-Phenylquinolin-4-ol
4-Hydroxy-6-methoxy-2-phenylquinoline inhibits tubulin polymerization with an IC₅₀ of 610 nM (bovine tubulin beta-2B chain), representing an approximately 12-fold improvement in potency compared to the unsubstituted parent compound 2-phenylquinolin-4-ol (CAS 1144-20-3; IC₅₀ = 7,300 nM in the same assay format) [1]. A second independent measurement confirmed inhibitory activity with an IC₅₀ of 2,700 nM [1]. The introduction of the 6-methoxy group recovers substantial potency lost in the unsubstituted scaffold, positioning the compound closer to the activity range of optimized antimitotic 2-phenyl-4-quinolones such as 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (IC₅₀ = 460 nM) [2]. The parent compound 2-phenyl-4-quinolone also displays antiproliferative activity across cancer cell lines (IC₅₀ range: 0.85–3.32 μM), but its tubulin polymerization IC₅₀ is significantly weaker than the 6-methoxy derivative [3].
| Evidence Dimension | Tubulin polymerization inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 610 nM (and 2,700 nM in a second measurement) |
| Comparator Or Baseline | 2-Phenylquinolin-4-ol (parent, CAS 1144-20-3): IC₅₀ = 7,300 nM; 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone: IC₅₀ = 460 nM |
| Quantified Difference | ~12-fold more potent than parent 2-phenylquinolin-4-ol; within ~1.3-fold of optimized fluorinated analog |
| Conditions | Bovine tubulin beta-2B chain polymerization assay; data curated by ChEMBL from primary literature |
Why This Matters
For researchers developing antimitotic agents targeting the colchicine binding site, the 6-methoxy substitution provides a critical ~12-fold potency gain over the commercially available parent scaffold, enabling more efficient hit-to-lead optimization.
- [1] BindingDB Entry BDBM50041130 (CHEMBL14120): Tubulin polymerization inhibition IC₅₀ = 610 nM and 2,700 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50041130 View Source
- [2] Li, L.; et al. Antitumor Agents. 211. Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents. J. Med. Chem. 2001, 44 (18), 2926–2933. DOI: 10.1021/jm0101085. Compound 13: tubulin polymerization IC₅₀ = 0.46 μM. View Source
- [3] Chen, Y.-C.; et al. Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways. Biochem. Pharmacol. 2007, 74 (1), 10–19. 2-Phenyl-4-quinolone cellular IC₅₀ range: 0.85–3.32 μM. View Source
